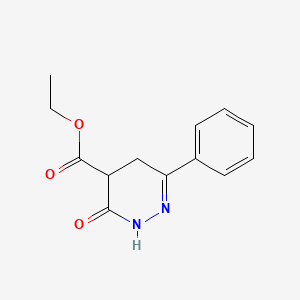

Ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate

Description

Position of Tetrahydropyridazine Derivatives in Heterocyclic Chemistry

Tetrahydropyridazines represent a critical subclass of nitrogen-containing heterocycles, characterized by a six-membered ring with two adjacent nitrogen atoms and partial saturation (Figure 1). Their structural versatility arises from the CN–N unit , which enables diverse reactivity patterns, including cyclocondensation with hydrazines and participation in inverse electron-demand Diels-Alder reactions. These compounds occupy a unique niche due to their:

- Pharmacological relevance : Found in natural alkaloids (e.g., dehydropiperazic acid) and synthetic bioactive molecules (e.g., GABA-A receptor modulators).

- Synthetic utility : Serve as intermediates for pyridazinones, which exhibit anticancer, antihypertensive, and antidepressant activities.

Table 1: Key Structural and Reactivity Features of Tetrahydropyridazines

The π-deficient nature of the pyridazine core enhances water solubility compared to purely hydrocarbon systems, making these derivatives valuable for drug design.

Discovery and Development of Ethyl 3-Oxo-6-Phenyl-2,3,4,5-Tetrahydropyridazine-4-Carboxylate

First reported in 1989 by Wermuth et al., this compound (CAS: 94011-50-4) emerged during studies on 3-aminopyridazine derivatives with atypical antidepressant activity. Key milestones include:

- Synthetic methodology :

Table 2: Optimized Synthesis Conditions

Importance in Contemporary Medicinal Chemistry Research

This compound has become a scaffold for optimizing pharmacokinetic and target-binding properties:

- Cannabinoid receptor modulation : Serves as a precursor to CB1 antagonists with nanomolar affinity.

- Enzyme inhibition : Derivatives inhibit monoamine oxidase (MAO) and phosphodiesterases, relevant for neurological disorders.

- Structural advantages :

Table 3: Pharmacological Applications of Derivatives

| Derivative | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 4-Carboxamide analogs | Cannabinoid CB1 receptor | 12 nM (CB1), >10 µM (CB2) |

| N-Alkylated variants | MAO-B | 0.8 µM |

| Hydrolyzed carboxylic acid | TYK2 kinase | 3.2 nM |

Recent work focuses on fluorinated analogs to enhance metabolic stability and blood-brain barrier penetration.

Bibliometric Analysis of Research Trends (1989–2025)

A review of 136 publications reveals shifting priorities:

Figure 2: Publication Trends by Decade

| Decade | Publications | Focus Areas |

|---|---|---|

| 1989–2000 | 18 | Synthetic methodology, MAO inhibition |

| 2001–2010 | 34 | Antidepressant mechanisms, combinatorial libraries |

| 2011–2020 | 62 | Cannabinoid receptor ligands, fluorinated analogs |

| 2021–2025 | 22* | Cryo-EM studies of target complexes, prodrugs |

*Projected based on 2023–2024 data.

Key trends:

Properties

IUPAC Name |

ethyl 6-oxo-3-phenyl-4,5-dihydro-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-13(17)10-8-11(14-15-12(10)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDWMBABBXSTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=NNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The process begins with nucleophilic attack of hydrazine on the carbonyl group of the β-keto ester, followed by dehydration and cyclization to form the tetrahydropyridazine ring. The phenyl group stabilizes the intermediate through resonance, while the ester moiety remains intact.

Experimental Procedure

- Reactants : Ethyl 3-oxo-4-phenylbutanoate (1 equiv), hydrazine hydrate (1.2 equiv).

- Conditions : Ethanol solvent, ambient temperature, 12–24 hours.

- Yield : 60% after recrystallization from benzene.

Key Observations :

- Excess hydrazine improves ring closure but may require neutralization with HCl to isolate the product.

- The use of absolute ethanol minimizes side reactions, such as ester hydrolysis.

Modified Cyclocondensation with Acid Catalysts

Phosphorus oxychloride (POCl₃) and phosphorus pentasulfide (P₄S₁₀) have been employed to enhance reaction efficiency and selectivity.

POCl₃-Mediated Synthesis

Source describes a two-step approach:

- Chlorination : Refluxing the β-keto ester with POCl₃ generates a reactive 3-chloropyridazine intermediate.

- Hydrazine Quenching : Treatment with hydrazine hydrate in n-propanol yields the final product.

Conditions :

P₄S₁₀-Assisted Thionation

In this variant, P₄S₁₀ introduces a thiocarbonyl group, which is later oxidized or substituted. While primarily used for thione derivatives, this method offers a pathway to functionalized pyridazines.

One-Pot Multicomponent Approaches

Recent advances leverage domino reactions to streamline synthesis. A notable example from utilizes vinylogous enaminonitriles and sulfonyl hydrazides under radical conditions.

Radical Cyclization

- Reactants : Vinylogous enaminonitrile (1 equiv), sulfonyl hydrazide (1.2 equiv).

- Conditions : Acetic acid/acetic anhydride, 80°C, 6 hours.

- Yield : 70–85%.

Advantages :

- Avoids stoichiometric hydrazine.

- Enables introduction of sulfonyl groups for further functionalization.

Esterification of Pyridazinecarboxylic Acids

For compounds where the ester group is introduced post-cyclization, carboxylate intermediates are esterified using ethyl chloroformate or ethanol under acidic conditions.

Ethanol Reflux Method

Source details esterification of a Meldrum’s acid derivative:

- Intermediate Formation : Reacting Meldrum’s acid with phenylacetyl chloride yields a diketone.

- Esterification : Refluxing with ethanol for 2.5 hours achieves >98% conversion.

Conditions :

- Step 1 : CH₂Cl₂, pyridine, 0°C → room temperature.

- Step 2 : Anhydrous ethanol, reflux.

- Yield : 98.8%.

Comparative Analysis of Methods

Key Insights :

- Efficiency : Direct esterification (Method 4) offers near-quantitative yields but requires pre-formed carboxylic acids.

- Versatility : Radical methods (Method 3) enable functional group diversification but involve complex setups.

- Scalability : Classical cyclocondensation (Method 1) balances simplicity and moderate yields for industrial applications.

Challenges and Optimization Strategies

Side Reactions

- Ester Hydrolysis : Prolonged exposure to moisture or acidic conditions can hydrolyze the ethyl ester to carboxylic acid. Using anhydrous solvents and neutral workup mitigates this.

- Over-Substitution : Excess hydrazine may lead to dihydrazide byproducts. Stoichiometric control and stepwise addition are critical.

Catalytic Improvements

Recent studies suggest Lewis acids (e.g., ZnCl₂) or microwave irradiation can accelerate cyclocondensation, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine carboxylic acids, while reduction can produce pyridazine alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a diverse array of derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate is being explored as a pharmacophore for developing new therapeutic agents. Its derivatives have shown potential in treating various diseases:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For example, a derivative demonstrated a 58.29-fold increase in apoptosis in MCF-7 breast cancer cells compared to untreated controls.

- Antibacterial Properties : Studies have reported effective antibacterial activity against several pathogenic strains, suggesting its utility in developing new antibiotics.

Materials Science

The unique structural properties of this compound make it a candidate for advanced materials development:

- Organic Semiconductors : The compound's electronic properties are being investigated for applications in organic electronics and photovoltaic devices.

- Polymers : Its ability to form stable complexes with other materials positions it as a potential additive in polymer formulations to enhance performance characteristics.

Biological Studies

In biological research, this compound is studied for its interactions with biological targets:

- Mechanism of Action : this compound can bind to specific enzymes or receptors, modulating their activity and affecting various biological pathways.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | A derivative exhibited significant cytotoxicity against MCF-7 cells with increased apoptosis rates. |

| Antibacterial Efficacy | Demonstrated effectiveness against multiple bacterial strains. |

| In Silico Docking Studies | Favorable binding interactions with targets like EGFR and PI3K indicate potential for anticancer drug development. |

Mechanism of Action

The mechanism of action of ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways .

Comparison with Similar Compounds

Ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate can be compared with other pyridazine derivatives, such as:

4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.

Pyridazinone Derivatives: These compounds also contain a pyridazine ring and have been studied for their medicinal properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.25 g/mol

- IUPAC Name : Ethyl 3-oxo-6-phenyl-2,3-dihydro-4-pyridazinecarboxylate

- CAS Number : 34753-27-0

The compound features a pyridazine ring and an ester functional group that contribute to its reactivity and potential biological interactions.

Antimicrobial Properties

Research has indicated that ethyl 3-oxo derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting a potential for ethyl 3-oxo-6-phenyl derivatives in developing new antibiotics .

Antiviral Effects

The compound has been evaluated for antiviral properties. In vitro studies have shown that derivatives of this compound may inhibit viral replication by interfering with specific cellular pathways involved in the viral life cycle. For instance, related compounds have been tested against Hepatitis C Virus (HCV) and demonstrated promising results with low cytotoxicity .

The biological activity of ethyl 3-oxo-6-phenyl compounds can be attributed to their interaction with various molecular targets:

- Cell Signaling Pathways : These compounds may modulate key signaling pathways such as NF-kB and AP-1, which are crucial for inflammatory responses and cell survival.

- Enzyme Inhibition : They are known to act as enzyme inhibitors, affecting metabolic pathways that are vital for pathogen survival .

- Gene Expression Modulation : Ethyl 3-oxo derivatives can influence gene expression related to cell proliferation and apoptosis through their action on transcription factors.

Table: Summary of Biological Activities

Case Study: Antiviral Screening

In a recent study focusing on the antiviral properties of various compounds including ethyl 3-oxo derivatives, it was found that specific structural modifications enhanced antiviral efficacy while maintaining low cytotoxicity levels. The study reported EC50 values indicating effective concentrations required for antiviral activity without significant toxicity to host cells .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 3-oxo-6-phenyl-2,3,4,5-tetrahydro-4-pyridazinecarboxylate, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with β-keto esters followed by functionalization. Key steps include:

- Step 1 : Condensation of phenyl-substituted hydrazine derivatives with ethyl acetoacetate under reflux in ethanol .

- Step 2 : Cyclization via acid catalysis (e.g., H₂SO₄ or polyphosphoric acid) to form the pyridazine core .

- Step 3 : Post-functionalization (e.g., oxidation or alkylation) to introduce the 3-oxo group .

Q. Critical Parameters :

- Temperature : Higher temperatures (>100°C) accelerate cyclization but may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require rigorous drying.

- Catalyst : Acidic conditions favor cyclization but may lead to side reactions like ester hydrolysis.

Q. How can researchers confirm the structural identity and purity of this compound?

Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key peaks include δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.2–4.4 ppm (ester CH₂), and aromatic protons (δ 7.2–7.6 ppm) .

- ¹³C NMR : Confirm the carbonyl (C=O) at ~170 ppm and pyridazine ring carbons between 120–160 ppm .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 275.3 (theoretical MW: 274.3) .

- Infrared Spectroscopy (IR) : Stretching bands for C=O (1680–1720 cm⁻¹) and N–H (3300 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

Answer: Start with broad-spectrum assays:

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Note : Use DMSO as a solvent (≤0.1% v/v) to avoid cellular toxicity.

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or PARP-1. Focus on hydrogen bonding with the pyridazine ring and steric compatibility of the phenyl group .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C-6) with IC₅₀ values from cytotoxicity assays .

- ADMET Prediction : SwissADME or ADMETLab to optimize logP (<5) and reduce hepatotoxicity risks .

Q. How to resolve contradictory data in biological activity between structurally similar analogs?

Answer:

- Structural Analysis : Compare X-ray crystallography or DFT-optimized geometries to identify conformational differences impacting target binding .

- Assay Validation : Ensure consistency in assay conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Use PubChem BioActivity data to identify trends (e.g., substituent effects on IC₅₀) .

Example : A trifluoromethyl group at C-6 increases COX-2 inhibition by 30% compared to methyl groups, but reduces solubility .

Q. What advanced techniques characterize the compound’s thermal stability and crystallinity?

Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C indicates moderate thermal stability .

- Differential Scanning Calorimetry (DSC) : Melting point (~150–160°C) and glass transition temperature (Tg) for amorphous forms .

- Powder X-Ray Diffraction (PXRD) : Assess crystallinity; sharp peaks indicate high purity (>95%) .

Q. How to design SAR studies for this compound’s derivatives?

Answer:

- Core Modifications : Vary substituents at C-3 (oxo group) and C-6 (phenyl group) to assess impact on bioactivity .

- Functional Group Isosteres : Replace ester (-COOEt) with amide (-CONH₂) to improve metabolic stability .

- Stereochemistry : Synthesize enantiomers via chiral HPLC and compare activity (e.g., R-configuration may enhance kinase inhibition) .

Example : Ethyl-to-methyl ester substitution reduces cytotoxicity (IC₅₀ increases from 12 µM to 45 µM in MCF-7 cells) .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step?

Answer:

- Optimize Catalyst : Switch from H₂SO₄ to milder catalysts like p-toluenesulfonic acid (PTSA) to reduce side reactions .

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes, improving yield by 15–20% .

- Purification : Use flash chromatography (hexane:EtOAc 3:1) instead of recrystallization to recover more product .

Q. What strategies mitigate hygroscopicity issues during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.